DL-2-Methylbutyric Acid Methyl-d3 Ester

Mass spectrometry Isotope dilution GC-MS

DL-2-Methylbutyric Acid Methyl-d3 Ester is a stable isotope-labeled (SIL) internal standard providing a +3 Da mass shift for complete spectral separation from native methyl 2-methylbutyrate in GC-MS and LC-MS/MS. The non-exchangeable —OCD₃ label ensures isotopic purity through SPME, liquid-liquid extraction, and distillation workflows. This isotopologue co-elutes with the target analyte, precisely correcting matrix-induced ion suppression from sugars, phenolics, and organic acids, and meets FDA/EMA validation expectations. Supplied as a neat analytical standard for research use; ideal for food, pharmaceutical, and environmental IDMS applications. Request bulk pricing.

Molecular Formula C6H12O2
Molecular Weight 119.178
CAS No. 1082582-07-7
Cat. No. B592418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-Methylbutyric Acid Methyl-d3 Ester
CAS1082582-07-7
Synonyms2-Methylbutyric Acid Methyl-d3 Ester;  α-Methylbutyric Acid Methyl-d3 Ester;  (±)-Methyl-d3 2-Methylbutanoate;  (±)-Methyl-d3 α-Methylbutyrate;  2-Methylbutanoic Acid Methyl-d3 Ester;  Methyl-d3 2-Methylbutanoate;  Methyl-d3 2-Methylbutyrate;  Methyl-d3 Ant
Molecular FormulaC6H12O2
Molecular Weight119.178
Structural Identifiers
SMILESCCC(C)C(=O)OC
InChIInChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i3D3
InChIKeyOCWLYWIFNDCWRZ-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-2-Methylbutyric Acid Methyl-d3 Ester (CAS 1082582-07-7): Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


DL-2-Methylbutyric Acid Methyl-d3 Ester (CAS 1082582-07-7) is a deuterium-labeled analog of methyl 2-methylbutyrate, a volatile ester naturally occurring in pineapple and other fruits. This compound is classified as a stable isotope-labeled (SIL) internal standard, specifically designed for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . With the methyl ester group substituted with three deuterium atoms (—OCD₃), this isotopologue possesses a molecular mass of 119.18 g/mol, which is +3.02 Da higher than the unlabeled methyl 2-methylbutyrate (116.16 g/mol) . This +3 Da mass shift enables chromatographic co-elution with the native analyte while maintaining distinct mass spectrometric detection channels, a fundamental requirement for accurate isotope dilution mass spectrometry (IDMS) . The compound is supplied as a neat analytical standard for research use only, with documented physicochemical properties including a density of 0.9±0.1 g/cm³ and a boiling point of 112.6±8.0 °C at 760 mmHg [1].

Why Unlabeled Methyl 2-Methylbutyrate or Structural Analogs Cannot Substitute for DL-2-Methylbutyric Acid Methyl-d3 Ester in Regulated Quantitative Analysis


In quantitative LC-MS/MS and GC-MS workflows, substituting a deuterated internal standard such as DL-2-Methylbutyric Acid Methyl-d3 Ester with unlabeled methyl 2-methylbutyrate or a structurally related analog introduces systematic quantification errors that cannot be corrected through calibration alone. Unlabeled native compounds are indistinguishable from the target analyte during MS detection, rendering them unusable as internal standards for the same analyte [1]. Structural analogs—even those with similar chromatographic retention—do not co-elute precisely with the target analyte and therefore experience different degrees of matrix-induced ion suppression or enhancement in complex biological or environmental sample matrices [2]. This differential matrix effect produces variable analyte-to-internal standard response ratios across sample types, batch preparations, and analytical runs, resulting in compromised accuracy, precision, and reproducibility [3]. Stable isotope-labeled internal standards are the first-choice approach for mitigating these matrix effects due to their near-identical chemical and physical properties to the unlabeled analyte, a requirement mandated in regulatory bioanalytical method validation guidelines including those from the FDA and EMA .

Quantitative Differentiation Evidence: DL-2-Methylbutyric Acid Methyl-d3 Ester vs. Unlabeled Methyl 2-Methylbutyrate and Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline-Resolved Quantification Without Spectral Interference

DL-2-Methylbutyric Acid Methyl-d3 Ester exhibits a nominal mass shift of +3 Da relative to unlabeled methyl 2-methylbutyrate, arising from substitution of three hydrogen atoms with deuterium on the methyl ester moiety (—OCD₃ vs. —OCH₃) . This +3 Da difference exceeds the minimum requirement of ≥3 mass units for small molecules (<1,000 Da) to ensure no spectral overlap between the isotopic envelope of the analyte and the internal standard . In contrast, a single ¹³C-labeled analog would provide only a +1 Da shift, while a single deuterium substitution (+1 Da) would risk interference from the natural abundance M+1 isotopic peak of the analyte, particularly at higher analyte concentrations [1]. The +3 Da mass difference ensures that the internal standard quantifier ion (m/z 119 for the molecular ion or corresponding fragment ions) is completely resolved from the analyte quantifier ion (m/z 116), enabling accurate peak integration without deconvolution algorithms.

Mass spectrometry Isotope dilution GC-MS LC-MS Internal standardization

Matrix Effect Compensation: Near-Identical Physicochemical Properties Enable Co-Elution and Ion Suppression Correction

Stable isotope-labeled (SIL) internal standards such as DL-2-Methylbutyric Acid Methyl-d3 Ester possess nearly identical chemical and physical properties to their unlabeled analogs, including chromatographic retention time, extraction recovery, and ionization efficiency [1]. This near-identity enables the SIL internal standard to co-elute with the target analyte and experience the same degree of matrix-induced ion suppression or enhancement during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) [2]. Structural analogs—non-isotopic compounds with similar but not identical structures—typically exhibit different retention times and therefore encounter distinct matrix component co-elution patterns, resulting in divergent ion suppression profiles that cannot be corrected by simple peak area ratio calculations [3]. In a systematic comparison of SIL internal standards versus structural analogs across multiple LC-MS/MS assays, SIL internal standards consistently demonstrated improved inter-batch precision and reduced matrix effect variability .

Matrix effect Ion suppression LC-MS/MS Bioanalysis Method validation

Isotopic Purity and Quantitative Accuracy: Minimization of Unlabeled Species Prevents Calibration Bias

The utility of any deuterated internal standard depends critically on its isotopic purity—specifically, the absence of detectable unlabeled (d0) species that would contribute signal to the analyte channel and produce systematic positive bias in quantification . For DL-2-Methylbutyric Acid Methyl-d3 Ester, the deuterium labels are positioned on the methoxy carbon (—OCD₃), a site that is not susceptible to hydrogen-deuterium back-exchange under typical sample preparation and chromatographic conditions, including acidic or basic hydrolysis, extraction with organic solvents, and reversed-phase LC separation . This contrasts with deuterium labels placed on exchangeable positions (e.g., O–H, N–H, or α-carbonyl protons), which can undergo significant back-exchange in aqueous matrices, leading to time-dependent changes in isotopic purity and compromised quantitative accuracy [1]. The non-exchangeable placement of the —OCD₃ label ensures that the isotopic purity remains stable throughout sample handling, storage, and analysis, maintaining the integrity of the isotope dilution calibration.

Isotopic purity Calibration Quantitative accuracy LOQ IDMS

Regulatory Acceptance and GLP Compliance: Deuterated Internal Standards Are Expected in Validated Bioanalytical Methods

Regulatory guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation explicitly recommend the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays, particularly when analyzing complex biological matrices subject to variable matrix effects [1]. The FDA's Bioanalytical Method Validation Guidance for Industry states that 'a stable isotope-labeled internal standard is highly recommended' to control for matrix effects and ensure method ruggedness [2]. In GLP-compliant pharmacokinetic and toxicokinetic studies, the use of a non-isotopic structural analog internal standard requires extensive justification and additional validation experiments to demonstrate that matrix effects are adequately controlled across all study samples [3]. DL-2-Methylbutyric Acid Methyl-d3 Ester, as a properly designed SIL internal standard with a +3 Da mass shift and non-exchangeable deuterium labeling, meets these regulatory expectations for the quantification of methyl 2-methylbutyrate and related volatile esters in biological fluids, food matrices, and environmental samples .

GLP Bioanalytical method validation FDA EMA ICH Pharmacokinetics

Primary Application Scenarios for DL-2-Methylbutyric Acid Methyl-d3 Ester Based on Established Differentiation Evidence


Quantitative GC-MS Analysis of Volatile Esters in Food and Beverage Flavor Profiling

DL-2-Methylbutyric Acid Methyl-d3 Ester serves as the optimal internal standard for accurate quantification of methyl 2-methylbutyrate in food and beverage matrices including fruit juices, fermented products, and alcoholic beverages. The +3 Da mass shift ensures complete spectral separation from the native analyte during selected ion monitoring (SIM) or multiple reaction monitoring (MRM) acquisition, while the non-exchangeable —OCD₃ label maintains isotopic purity during sample preparation steps such as solid-phase microextraction (SPME), liquid-liquid extraction, or steam distillation . The near-identical chromatographic behavior enables precise correction for matrix effects arising from co-extracted sugars, organic acids, and phenolic compounds, delivering superior inter-batch precision compared to structural analog internal standards such as ethyl butyrate or methyl valerate [1]. This application is directly relevant to quality control laboratories, flavor houses, and academic food science research programs requiring validated quantitative methods for volatile flavor compound analysis.

Bioanalytical Method Development for Pharmacokinetic and Metabolism Studies of Methyl 2-Methylbutyrate and Related Esters

In GLP-compliant pharmacokinetic and drug metabolism studies, DL-2-Methylbutyric Acid Methyl-d3 Ester meets regulatory expectations for stable isotope-labeled internal standard use in LC-MS/MS quantification of methyl 2-methylbutyrate and its metabolites in plasma, urine, and tissue homogenates . The compound's +3 Da mass shift and non-exchangeable deuterium labeling ensure robust quantification across the full calibration range without interference from endogenous matrix components or isotopic cross-talk. Procurement of this specific deuterated internal standard reduces method validation burden by eliminating the need for extensive matrix effect justification required when using non-isotopic internal standards, thereby accelerating bioanalytical method development timelines for pharmaceutical and contract research organizations [1].

Isotope Dilution Mass Spectrometry (IDMS) for Environmental Monitoring of Volatile Organic Compounds

For environmental analytical laboratories quantifying methyl 2-methylbutyrate and related volatile esters in air, water, and soil samples, DL-2-Methylbutyric Acid Methyl-d3 Ester provides the isotopic discrimination required for definitive IDMS measurements. The +3 Da mass difference exceeds the minimum requirement for small-molecule IDMS, ensuring that the internal standard signal is not contaminated by the analyte's natural isotopic envelope even at high analyte concentrations . The stable, non-exchangeable label placement maintains consistent isotopic purity throughout sample collection, storage, and thermal desorption GC-MS analysis, enabling accurate quantification in complex environmental matrices where matrix-induced ion suppression is highly variable [1].

Method Cross-Validation and Inter-Laboratory Comparability Studies

Research programs requiring comparability of quantitative data across multiple laboratories, analytical platforms, or longitudinal studies benefit from the use of DL-2-Methylbutyric Acid Methyl-d3 Ester as a common internal standard. The near-identical physicochemical properties of SIL internal standards relative to their native analytes minimize inter-laboratory variability in extraction recovery and ionization efficiency, producing analyte-to-internal standard response ratios that are more consistent across different LC-MS/MS and GC-MS systems compared to structural analog internal standards . This property is particularly valuable for multi-center clinical studies, collaborative food authenticity research, and environmental monitoring networks where data harmonization is critical [1].

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